6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro-
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Overview
Description
6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of a broader class of imidazo[2,1-b]thiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- typically involves multi-step reactions starting from readily available starting materials. One common method involves the cyclization of 2-aminothiazoles with α-halocarbonyl compounds. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis .
Chemical Reactions Analysis
Types of Reactions
6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a candidate for anticancer and anti-inflammatory drugs.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of 6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in microbial metabolism, leading to antimicrobial effects. In cancer cells, it can induce apoptosis by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: Known for its antimycobacterial activity.
Imidazo[2,1-b]thiazole carboxamide: Exhibits significant anticancer properties.
6-(p-Tolyl)imidazo[2,1-b]thiazol-5-yl)methanol: Used in medicinal chemistry for its potential therapeutic effects.
Uniqueness
6H-Imidazo[2,1-b]thiazol-5-one, 6-(5-methylpyridin-2-ylamino)-6-trifluoromethyl-2,3-dihydro- stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature makes it a promising candidate for drug development .
Properties
Molecular Formula |
C12H11F3N4OS |
---|---|
Molecular Weight |
316.30 g/mol |
IUPAC Name |
6-[(5-methylpyridin-2-yl)amino]-6-(trifluoromethyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazol-5-one |
InChI |
InChI=1S/C12H11F3N4OS/c1-7-2-3-8(16-6-7)17-11(12(13,14)15)9(20)19-4-5-21-10(19)18-11/h2-3,6H,4-5H2,1H3,(H,16,17) |
InChI Key |
NGIGZMMRXWQSRF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=C1)NC2(C(=O)N3CCSC3=N2)C(F)(F)F |
Origin of Product |
United States |
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